molecular formula C19H31N3O B11794375 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B11794375
M. Wt: 317.5 g/mol
InChI Key: VZXIAQORMWPDFR-ZENAZSQFSA-N
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Description

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained throughout the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, sodium cyanoborohydride, various bases and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
  • 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
  • 2-amino-1-[(3S)-3-[benzyl(propyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

Uniqueness

The uniqueness of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one lies in its specific structural features, such as the presence of the propan-2-yl group and the stereochemistry of the pyrrolidine ring. These features may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(15(3)4)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17-,18?/m0/s1

InChI Key

VZXIAQORMWPDFR-ZENAZSQFSA-N

Isomeric SMILES

CC(C)C(C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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